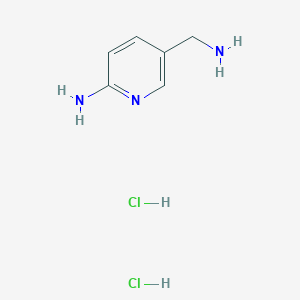

5-(Aminomethyl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHJMEDEJJTZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Aminomethyl)pyridin-2-amine dihydrochloride synthesis routes

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Introduction

5-(Aminomethyl)pyridin-2-amine is a critical pyridine-based building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a primary aromatic amine at the 2-position and a primary alkyl amine at the 5-position, makes it a versatile scaffold for constructing complex molecular architectures. The dihydrochloride salt form is typically preferred due to its enhanced stability, crystallinity, and solubility in aqueous media, facilitating its use in subsequent synthetic steps and in the formulation of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route often depends on the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The two most prevalent and logical strategies involve:

-

Route A: Reduction of a Cyano Precursor. This pathway leverages the well-established chemistry of reducing a nitrile group. It begins with the synthesis of 2-Amino-5-cyanopyridine, which is then subjected to reduction to yield the target diamine.

-

Route B: Functionalization of a Methyl Precursor. This approach starts with a readily available methylpyridine derivative, such as 2-Amino-5-methylpyridine. The methyl group is first activated via halogenation and then converted to the aminomethyl group through nucleophilic substitution.

This guide will dissect each route, providing a mechanistic rationale for each transformation and detailed experimental protocols.

Route A: Synthesis via Reduction of 2-Amino-5-cyanopyridine

This route is highly effective and proceeds in two key stages: the synthesis of the cyanopyridine intermediate and its subsequent reduction. The nitrile group serves as a stable and readily available precursor to the aminomethyl functionality.

Logical Flow for Route A

Caption: Workflow for the synthesis via a methylpyridine precursor.

Step 1: Synthesis of 2-Amino-5-methylpyridine

Numerous patented methods exist for the preparation of 2-amino-5-methylpyridine. A common industrial method involves the Chichibabin reaction, where 3-methylpyridine (β-picoline) is reacted with sodium amide to introduce the amino group at the 2-position. [1]Alternative modern syntheses have also been developed. [2][3]

Step 2: Radical Bromination of the Methyl Group

The key to this route is the selective functionalization of the methyl group. This is reliably achieved through a free-radical halogenation reaction.

-

Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction. [4]* Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux, with initiation provided by heat or UV light. This process yields the reactive intermediate 5-(Bromomethyl)pyridin-2-amine, often as its hydrobromide salt. [5]

Step 3: Conversion of the Bromomethyl to the Aminomethyl Group

The conversion of the bromomethyl intermediate to the final aminomethyl group can be accomplished via several nucleophilic substitution strategies.

Method 1: Direct Amination (Less Preferred) Reacting the bromomethyl compound with a large excess of ammonia can produce the desired product. However, this method often suffers from a lack of control, leading to the formation of secondary and tertiary amine byproducts through over-alkylation.

Method 2: Gabriel Synthesis This classic method provides a much cleaner conversion. The bromomethyl intermediate is first reacted with potassium phthalimide to form a phthalimido intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, releases the primary amine. This prevents over-alkylation.

Method 3: The Azide Route (Highly Preferred) This is often the most efficient and reliable method.

-

Azide Substitution: The 5-(bromomethyl)pyridin-2-amine is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This Sₙ2 reaction is typically clean and high-yielding, producing 5-(azidomethyl)pyridin-2-amine.

-

Azide Reduction: The resulting azide is then reduced to the primary amine. Catalytic hydrogenation over palladium on carbon (Pd/C) is a very effective method for this transformation, liberating nitrogen gas as the only byproduct. [6]This two-step sequence is highly favored in modern organic synthesis for its clean conversions and high yields.

Step 4: Formation of the Dihydrochloride Salt

As with Route A, the final step involves treating the isolated 5-(Aminomethyl)pyridin-2-amine free base with hydrogen chloride in a suitable solvent to precipitate and isolate the stable dihydrochloride salt.

Quantitative Data and Route Comparison

| Parameter | Route A (Cyanopyridine Reduction) | Route B (Methyl Halogenation/Amination) | Rationale & Comments |

| Starting Material | 2-Amino-5-nitropyridine or similar | 2-Amino-5-methylpyridine (β-picolinamine) | Availability and cost of these starting materials are key decision factors. |

| Number of Steps | 2-3 steps from a common precursor | 2-3 steps from β-picolinamine | Both routes are comparable in length. |

| Key Intermediates | 2-Amino-5-cyanopyridine | 5-(Bromomethyl)pyridin-2-amine | The bromomethyl intermediate can be lachrymatory and requires careful handling. |

| Overall Yield | Generally Good to Excellent | Generally Good to Excellent | The azide route in Pathway B is particularly high-yielding. |

| Scalability | High | High | Both routes utilize well-established, scalable reactions. Route A may involve toxic cyanide reagents requiring specialized handling. |

| Safety Concerns | Use of toxic metal cyanides (e.g., CuCN). | Use of lachrymatory brominating agents (NBS) and potentially explosive azides. | Both routes require stringent safety protocols. The azide intermediate should not be isolated in large quantities or heated excessively. |

Detailed Experimental Protocols

Protocol 1: Nitrile Reduction (Route A, Step 2)

-

To a solution of 2-amino-5-cyanopyridine (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (approx. 10% w/w) slurry in water.

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi).

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet and disposed of properly.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)pyridin-2-amine as an oil.

-

Proceed directly to salt formation.

Protocol 2: Azide Substitution and Reduction (Route B, Step 3)

-

Azide Formation: Dissolve 5-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.2-1.5 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 5-(azidomethyl)pyridin-2-amine. Caution: Do not heat the crude azide. Use it directly in the next step.

-

Azide Reduction: Dissolve the crude azide in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 6-12 hours.

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Proceed to salt formation.

Protocol 3: Dihydrochloride Salt Formation (Final Step)

-

Dissolve the crude 5-(Aminomethyl)pyridin-2-amine free base in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in isopropanol (or concentrated aqueous HCl) dropwise with stirring until the pH is strongly acidic (pH ~1-2).

-

A white precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold isopropanol and then with diethyl ether.

-

Dry the solid under vacuum to afford this compound as a stable, white to off-white crystalline solid.

Conclusion

The synthesis of this compound is well-documented through multiple efficient pathways. The choice between reducing a cyanopyridine precursor (Route A) and functionalizing a methylpyridine (Route B) depends largely on economic and logistical factors, including starting material cost and the specific safety capabilities of the laboratory. The azide-based method within Route B is often superior in terms of reaction cleanliness and yield, though it requires careful handling of azide intermediates. Both routes culminate in a straightforward salt formation to provide the stable, crystalline dihydrochloride product essential for further research and development.

References

-

Vertex AI Search. (2023). Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride. 7

-

Google Patents. (n.d.). US5478944A - Process for the preparation of 2-amino-5-aminomethyl-pyridine. 8

-

Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. 2

-

Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it. 1

-

Autech. (n.d.). 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. 9

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 10

-

European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. 11

-

Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. 3

-

ACS Publications. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. 12

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. 13

-

PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. 6

-

MDPI. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. 14

-

Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. 15

-

Google Patents. (n.d.). EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine. 16

-

Chem-Impex. (n.d.). 2-Amino-5-cyanopyridine. 17

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. 4

-

BLD Pharm. (n.d.). 5-(Bromomethyl)pyridin-2-amine hydrobromide. 5

-

European Patent Office. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. 18

Sources

- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 1384972-87-5|5-(Bromomethyl)pyridin-2-amine hydrobromide|BLD Pharm [bldpharm.com]

- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]

- 8. US5478944A - Process for the preparation of 2-amino-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 9. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 16. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Recognizing the limited availability of specific data for the dihydrochloride salt, this document synthesizes information on the free base, 5-(Aminomethyl)pyridin-2-amine, and provides expert insights into the expected properties and behavior of its dihydrochloride form. This approach ensures a scientifically grounded and practical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: A Versatile Scaffold for Modern Drug Design

5-(Aminomethyl)pyridin-2-amine is a disubstituted pyridine derivative featuring a primary aliphatic amine and a primary aromatic amine. This unique arrangement of functional groups makes it a highly valuable scaffold in the design and synthesis of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, offers favorable pharmacokinetic properties, while the two distinct amine groups provide reactive handles for a variety of chemical transformations.

The dihydrochloride salt form of this compound is of particular interest for drug development. The protonation of the basic nitrogen centers significantly enhances aqueous solubility and stability, facilitating its use in biological assays and formulation studies. This guide will delve into the chemical properties, synthesis, and potential applications of this important research chemical.

Physicochemical Properties: A Tale of Two Forms

The following tables summarize the known properties of the free base, 5-(Aminomethyl)pyridin-2-amine, and the expected properties of its dihydrochloride salt.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-2-amine (Free Base)

| Property | Value | Source |

| CAS Number | 156973-09-0 | [1] |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Boiling Point | 292.6°C at 760 mmHg | [1] |

| Flash Point | 155.8°C | [1] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Soluble in organic solvents like methanol and ethanol | - |

Table 2: Expected Physicochemical Properties of this compound

| Property | Expected Value | Rationale |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Addition of two HCl molecules |

| Molecular Weight | 196.08 g/mol | Addition of two HCl molecules |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts |

| Melting Point | Significantly higher than the free base | Salt formation increases lattice energy |

| Solubility | High solubility in water and polar protic solvents | Ionic nature of the salt |

| Stability | More stable to air and oxidation than the free base | Protonation of amines reduces reactivity |

Synthesis and Characterization: From Free Base to Dihydrochloride Salt

The synthesis of this compound is typically achieved in a two-step process: synthesis of the free base followed by salt formation.

Synthesis Workflow

Sources

An Investigator's Technical Guide to the Biological Activity of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Preamble: Charting the Unexplored Potential of a Novel Aminopyridine

To the hands of the innovator—the researcher, the scientist, the pioneer in drug development—this document serves not as a static data sheet, but as a strategic roadmap. The compound , 5-(Aminomethyl)pyridin-2-amine dihydrochloride, represents a largely unexplored entity within the vast and pharmacologically rich class of aminopyridines. Direct literature on this specific molecule is sparse; therefore, this guide is constructed upon a foundation of expert-driven inference and established methodologies. We will leverage the well-documented biological activities of the aminopyridine scaffold to hypothesize potential targets and construct a rigorous, multi-tiered experimental plan to elucidate its true biological character.

This guide is designed to be a self-validating system of inquiry. Each proposed experimental step is not merely a suggestion but a logical progression, designed to build a comprehensive biological profile of the compound, from broad cytotoxicity to specific molecular interactions. We will proceed with the intellectual rigor required to transform a novel chemical entity into a well-characterized pharmacological tool, and perhaps, a therapeutic lead.

Molecular Profile and Physicochemical Characteristics

This compound belongs to the aminopyridine family, organic compounds containing both a pyridine ring and an amino group.[1] The presence of the pyridine nitrogen atom makes it a unique heterocyclic compound, capable of hydrogen bonding with biological receptors, which can enhance pharmacokinetic properties.[2] The dihydrochloride salt form suggests enhanced aqueous solubility, a desirable trait for biological testing.[3]

| Property | Predicted Characteristic | Rationale & Significance |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Based on core structure and dihydrochloride salt. |

| Appearance | White to light brown crystalline solid.[4] | Typical for aminopyridine salts. |

| Solubility | Soluble in water and alcohols.[4] | Dihydrochloride salt form enhances polarity and solubility in aqueous buffers used for biological assays. |

| Basicity (pKa) | Two basic centers: the pyridine nitrogen and the exocyclic amino groups.[1] | Influences ionization state at physiological pH, affecting membrane permeability and receptor interactions. |

| Reactivity | The amino groups can act as nucleophiles.[3] | Potential for covalent interactions or metabolic transformation. |

Hypothesized Biological Targets and Therapeutic Areas

The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a range of indications including oncology and central nervous system (CNS) disorders.[2] Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the biological activity of this compound.

-

Neuropharmacology: Many aminopyridines interact with the CNS. 4-Aminopyridine is known to block potassium channels, leading to its use in neurological conditions.[5] Furthermore, derivatives have been developed as potent 5-HT1A receptor agonists with antidepressant potential.[6]

-

Oncology: The pyridine ring is a key pharmacophore in numerous anticancer agents.[2] Aminopyridine derivatives have shown promise as inhibitors of receptor tyrosine kinases like c-Met[7] and as androgen receptor antagonists for prostate cancer.[8]

-

Enzyme Inhibition: The structural motifs present suggest potential as an enzyme inhibitor. For instance, specific aminopyridines are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[9]

This leads to our primary investigational pathways:

-

General Cytotoxicity and Antiproliferative Activity

-

Modulation of CNS Targets (Ion Channels, Receptors)

-

Specific Enzyme Inhibition (e.g., NOS isoforms)

-

Cardiovascular Safety (hERG Channel Activity)

A Phased Experimental Workflow for Biological Characterization

A logical, phased approach is critical to efficiently and comprehensively characterize a novel compound. We will proceed from broad, high-throughput in vitro screens to more specific mechanistic studies, followed by targeted in vivo validation.

Phase 1: In Vitro Profiling - The Broad Net

The initial phase aims to quickly assess the compound's general bioactivity and identify potential safety liabilities.

This assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A promising anticancer agent should show a significantly lower IC₅₀ in cancer cells compared to non-malignant cells.[14]

Assessing cardiotoxicity early is crucial. Inhibition of the hERG potassium channel can prolong the QT interval, increasing the risk of fatal arrhythmias.[15]

Principle: An automated patch-clamp system measures the ionic currents through hERG channels stably expressed in a cell line (e.g., HEK293). The inhibition of this current by the test compound is quantified.[15][16]

Step-by-Step Methodology:

-

Cell Preparation: Culture hERG-expressing HEK293 cells and harvest them on the day of the experiment. Resuspend the cells in an external buffer solution at a density of 1-2 x 10⁶ cells/mL.[15]

-

System Setup: Prime the automated patch-clamp system (e.g., QPatch) with internal and external solutions.[16]

-

Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound. Include a vehicle control (e.g., 0.5% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[15][16]

-

Experiment Execution: The automated system performs cell capture, sealing, and whole-cell configuration. A specific voltage protocol is applied to elicit hERG currents.[15][17]

-

Holding Potential: -80 mV

-

Depolarization Step: +20 mV

-

Repolarization Step: -50 mV (to measure the peak tail current)

-

-

Data Acquisition: Record baseline currents, then apply the vehicle control followed by increasing concentrations of the test compound. Measure the peak tail current at each concentration until a steady-state block is achieved.[15]

-

Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Phase 2: Mechanistic Deep Dive

If Phase 1 reveals promising activity in a particular area, the next step is to elucidate the mechanism of action.

If CNS activity is suspected, a radioligand binding assay can determine the compound's affinity for a specific target, such as the 5-HT1A receptor.[6]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.[6][18]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[6]

-

Assay Setup (96-well plate):

-

Total Binding: Add membrane preparation, radioligand ([³H]8-OH-DPAT), and assay buffer.[6]

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).[6]

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[19]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]

-

Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC₅₀ of the test compound and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Phase 3: In Vivo Validation

Promising in vitro candidates must be evaluated in a living system to assess efficacy and overall physiological effects.

This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer drug.[20]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[20][21]

Step-by-Step Methodology:

-

Cell Preparation: Culture a human cancer cell line (e.g., A549) that showed sensitivity in vitro. Harvest the cells and resuspend them in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of ~5 x 10⁷ cells/mL.[20]

-

Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (~5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[20][22]

-

Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

-

Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[20][22] Monitor the body weight and overall health of the animals.

-

Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treated and control groups to determine efficacy.

This is a common behavioral model used to screen for antidepressant-like effects.[23][24]

Principle: The test is based on the observation that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[23][24]

Step-by-Step Methodology:

-

Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[25]

-

Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility for the test session. Remove, dry, and return the rats to their home cages.[23][24]

-

Drug Administration: Administer the test compound, a positive control (e.g., Imipramine), or vehicle at specific time points before the test session (e.g., 24h, 5h, and 1h prior).[25]

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back in the water for a 5-minute test session. The session is typically video-recorded for later analysis.[23]

-

Behavioral Scoring: A trained observer, blind to the treatment groups, scores the video for the duration of time spent in three behaviors:

-

Immobility: Making only the movements necessary to keep the head above water.

-

Swimming: Actively moving around the cylinder.

-

Climbing: Making active upward-directed movements with forepaws against the cylinder wall.

-

-

Data Analysis: Compare the duration of immobility between the treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[24]

Summary & Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy to systematically investigate the biological activity of this compound. By progressing through this workflow, researchers can build a robust data package that defines the compound's cytotoxic profile, identifies its molecular targets, and validates its efficacy in preclinical models. A positive result in any of these pathways—be it selective anticancer activity or potent CNS modulation—would warrant further investigation into its mechanism of action, pharmacokinetics, and toxicology, paving the way for its development as a novel pharmacological agent. The journey from a chemical structure to a potential therapeutic begins with a logical and rigorous plan of inquiry, as detailed herein.

References

- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. [URL: https://www.benchchem.com/application-notes/10/a-comparative-guide-mtt-vs-xtt-assays-for-cell-viability]

- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-viability-proliferation-assays/cyquant-mtt-xtt-assays.html]

- ResearchGate. Basic protocol to assess preclinical anticancer activity. [URL: https://www.researchgate.net/figure/Basic-protocol-to-assess-preclinical-anticancer-activity-It-can-be-used-as-a-standalone_fig1_290432617]

- PubMed. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. [URL: https://pubmed.ncbi.nlm.nih.gov/36752097/]

- Benchchem. Application Note and Protocol: Radioligand Binding Assay for S-15535. [URL: https://www.benchchem.com/application-notes/151/application-note-and-protocol-radioligand-binding-assay-for-s-15535]

- Benchchem. Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. [URL: https://www.benchchem.com/application-notes/13/application-notes-and-protocols-for-in-vivo-xenograft-models-using-human-cancer-cell-lines]

- Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]

- Environmental Protection Agency. Aminopyridines. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/aminopyridines.pdf]

- Benchchem. Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1. [URL: https://www.benchchem.

- PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

- National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362700/]

- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828828/]

- PubMed. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). [URL: https://pubmed.ncbi.nlm.nih.gov/18553959/]

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [URL: https://pubmed.ncbi.nlm.nih.gov/39508817/]

- ResearchGate. (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. [URL: https://www.researchgate.net/publication/225081030_Using_the_rat_forced_swim_test_to_assess_antidepressant-like_activity_in_rodents]

- University College Cork. Using the rat forced swim test to assess antidepressant-like activity in rodents. [URL: https://cora.ucc.ie/handle/10468/10497]

- Benchchem. Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. [URL: https://www.benchchem.com/application-notes/157/application-notes-and-protocols-in-vitro-herg-assay-for-assessing-cardiotoxicity-of-ropanicant]

- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]

- TW. AR Human Androgen NHR Cell Based Antagonist Translocation LeadHunter Assay. [URL: https://www.toxicology.

- Bio-protocol. In vivo xenograft tumor growth assay. [URL: https://bio-protocol.org/exchange/posts/70020]

- Bio-protocol. Forced swimming test:. [URL: https://bio-protocol.org/exchange/posts/69201]

- Bio-protocol. The in vivo xenograft tumor models. [URL: https://bio-protocol.org/exchange/posts/70019]

- PubMed Central. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606821/]

- Sigma-Aldrich. Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak323]

- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [URL: https://www.rndsystems.com/resources/protocols/protocol-improve-take-and-growth-mouse-xenografts-cultrex-bme]

- UCSF. Forced Swim Test v.3. [URL: https://iacuc.ucsf.edu/sites/g/files/tkssra731/f/wysiwyg/Forced%20Swim%20Test%20v.3.pdf]

- African Journals Online. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [URL: https://www.ajol.info/index.php/jasem/article/view/212005]

- ChemicalBook. 2-Aminopyridine | 504-29-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6852680.htm]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2020/09/Radioligand-Binding-Assay-Protocol.pdf]

- bioRxiv. Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. [URL: https://www.biorxiv.org/content/10.1101/2023.08.09.552601v1]

- U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [URL: https://www.fda.gov/media/151173/download]

- Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.863116/full]

- U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [URL: https://www.fda.gov/media/130523/download]

- PubChem. 2-Aminopyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10439]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. invivobiosystems.com [invivobiosystems.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. fda.gov [fda.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. In vivo xenograft tumor growth assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. research.ucc.ie [research.ucc.ie]

- 25. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Research Applications of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 5-(Aminomethyl)pyridin-2-amine dihydrochloride. While direct literature on this compound is sparse, its structural components—the 2-aminopyridine core and the 5-(aminomethyl) substituent—provide a strong foundation for predicting its utility in several key areas of drug discovery and chemical biology. This document will explore its potential as a kinase inhibitor, an ion channel modulator, and an antimicrobial agent, offering scientifically grounded hypotheses, detailed experimental protocols, and a roadmap for future investigation.

The 2-Aminopyridine Scaffold: A Foundation of Versatility

The 2-aminopyridine moiety is a low molecular weight, functionalized heterocycle that serves as a versatile building block in the synthesis of diverse bioactive molecules.[2] Its simple design allows for straightforward chemical modifications, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3] Several FDA-approved drugs, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine core, underscoring its therapeutic relevance.[1]

The nitrogen atoms in the 2-aminopyridine scaffold can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.[4] This inherent binding capability is a key reason for its success in drug discovery programs.

Structural and Physicochemical Profile of this compound

This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and an aminomethyl group at the 5-position. The dihydrochloride salt form enhances its aqueous solubility, a crucial property for biological testing and potential formulation.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Based on chemical structure |

| Molecular Weight | 200.08 g/mol | Calculated from the molecular formula |

| Solubility | High in aqueous solutions | Presence of two primary amine groups and the dihydrochloride salt form |

| pKa | Multiple values expected | Due to the two basic amine groups and the pyridine nitrogen |

| Reactivity | Nucleophilic primary amines | The amino and aminomethyl groups can participate in various chemical reactions for further derivatization |

The presence of the aminomethyl group is significant, as this functionality is found in numerous pharmaceuticals and can influence pharmacokinetic and pharmacodynamic properties.[5][6][7][8] It can act as a flexible linker, allowing the molecule to adopt different conformations to bind effectively to a target.

Potential Research Application I: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] Numerous aminopyridine derivatives have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNK),[10] cyclin-dependent kinases (CDKs),[11][12][13][14] epidermal growth factor receptor (EGFR),[15] and tropomyosin receptor kinase (TRK).[16]

Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 5-(aminomethyl) group provides a vector for synthetic elaboration to target specific sub-pockets within the kinase domain, thereby enhancing potency and selectivity.

Experimental Workflow: Kinase Inhibitor Screening

Caption: Workflow for kinase inhibitor discovery using this compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: JNK1)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 96-well plate, combine the kinase buffer, a fluorescently labeled peptide substrate, ATP, and the test compound.

-

Enzyme Addition: Initiate the reaction by adding recombinant JNK1 enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

-

Detection: Read the fluorescence signal on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Research Application II: Ion Channel Modulation

Aminopyridines are well-known modulators of voltage-gated potassium (K+) channels.[4][17][18][19] 4-Aminopyridine (fampridine) is a clinically approved drug that improves walking in patients with multiple sclerosis by blocking K+ channels and enhancing action potential conduction in demyelinated axons.[20] Recent studies have also shown that aminopyridines can potentiate voltage-activated calcium (Ca2+) channels, suggesting a broader role in regulating neuronal excitability and neurotransmitter release.[21]

Hypothesis: this compound may act as a modulator of voltage-gated ion channels. The aminopyridine core can interact with the pore region of K+ channels, while the positively charged aminomethyl group at the 5-position could influence the binding affinity and selectivity for different channel subtypes. Its potential dual action on both K+ and Ca2+ channels could have significant implications for treating neurological disorders.

Experimental Workflow: Ion Channel Modulator Characterization

Caption: Workflow for characterizing the ion channel modulating activity of the compound.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Culture cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv1.1).

-

Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.

-

Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Recording: Apply voltage protocols to elicit ion currents and record the baseline activity.

-

Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Analyze the data to determine the effect of the compound on channel function.

Potential Research Application III: Antimicrobial Agents

The 2-aminopyridine scaffold is present in various compounds with demonstrated antibacterial and antifungal activity.[1][3][22] These compounds can act through diverse mechanisms, including inhibition of essential enzymes or disruption of cell membrane integrity. The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Hypothesis: this compound could serve as a lead structure for the development of new antimicrobial agents. The basic amine functionalities may facilitate interaction with and disruption of the negatively charged bacterial cell envelope. Furthermore, this scaffold can be derivatized to target specific microbial enzymes. Its potential applications could extend to agents against neglected tropical diseases, where aminopyridine derivatives have shown promise.[23]

Experimental Workflow: Antimicrobial Agent Discovery

Caption: Workflow for the discovery of antimicrobial agents based on the compound.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include positive (no compound) and negative (no inoculum) growth controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

Proposed Synthetic Route:

-

Starting Material: 2-Chloro-5-(chloromethyl)pyridine.

-

Amination of the Chloromethyl Group: Reaction with a protected amine source (e.g., potassium phthalimide followed by hydrazinolysis) or direct amination with ammonia under pressure to yield 5-(aminomethyl)-2-chloropyridine.[24]

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position can be displaced by an amino group. This can be achieved through various methods, such as reaction with ammonia or a protected amine in the presence of a copper or palladium catalyst (Buchwald-Hartwig amination).

-

Deprotection (if necessary) and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to afford the final product, this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity. Its structural features, particularly the privileged 2-aminopyridine scaffold, suggest a high potential for biological activity. The most promising avenues for immediate research lie in its evaluation as a scaffold for kinase inhibitors, a modulator of neuronal ion channels, and a novel class of antimicrobial agents. The proposed experimental workflows provide a clear path for initiating these investigations. Future work should focus on the synthesis of a library of derivatives, particularly through modification of the aminomethyl group, to perform structure-activity relationship studies and optimize for potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.

References

-

Marinescu, M. (2025). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. [Link]

-

Scannevin, R. H., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3543-3545. [Link]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]

-

Guan, S., et al. (2011). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. The Journal of Biological Chemistry, 286(43), 37335-37346. [Link]

-

Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]

-

Keogh, M., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Journal of the neurological sciences, 347(1-2), 22-29. [Link]

-

Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]

-

Cosson, R., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(17), 1279-1293. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Zgharia, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Chemistry & Biodiversity, 18(4), e2000958. [Link]

-

Kumar, A., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(17), 8119-8125. [Link]

-

Synthesis of 5-(aminomethyl)-2-chloropyridine. (n.d.). PrepChem.com. [Link]

-

Choi, K. L., et al. (1996). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. The Journal of membrane biology, 154(2), 181-192. [Link]

-

Kumar, A., et al. (2023). Synthesis of most active anticancer agent amide derivatives of imidazopyridine. ResearchGate. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Armstrong, C. M., & Loboda, A. (2001). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of general physiology, 118(2), 163-172. [Link]

-

Durgapal, S. D., et al. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical biology & drug design, 92(1), 1279-1287. [Link]

-

Wilson, K. J., et al. (2007). 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands. Bioorganic & medicinal chemistry letters, 17(9), 2643-2648. [Link]

-

Zgharia, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12684-12702. [Link]

-

Madia, V. N., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6524. [Link]

-

4-Aminopyridine. (n.d.). Wikipedia. [Link]

-

Redd, J. T., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 10(15), 3343-3346. [Link]

-

Kumar, A., et al. (2017). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 27(15), 3469-3472. [Link]

-

A) Pharmaceutical compounds bearing the (amino)methyl group. B).... (n.d.). ResearchGate. [Link]

- US2456379A - 2-amino-5-methyl pyridine and process of making it. (n.d.).

-

Thijssen, H. H. (1987). Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat. Drug metabolism and disposition: the biological fate of chemicals, 15(4), 479-484. [Link]

-

de, S., et al. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

Zhanel, G. G., et al. (2020). Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clinical pharmacokinetics, 59(1), 35-47. [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).

-

Pomarnacka, E., et al. (1998). 2-Substituted-3-oxoisothiazolo[5,4-b]pyridines as potential central nervous system and antimycobacterial agents. Il Farmaco, 53(5), 353-359. [Link]

-

Wang, F., et al. (2017). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Journal of medicinal chemistry, 60(11), 4845-4851. [Link]

-

O'Hagan, D. (2018). Pyridine alkaloids with activity in the central nervous system. Bioorganic & medicinal chemistry, 26(19), 5221-5229. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6668. [Link]

-

Thijssen, H. H. (1987). Stereoselective aspects in the pharmacokinetics and pharmacodynamics of acenocoumarol and its amino and acetamido derivatives in the rat. Drug metabolism and disposition: the biological fate of chemicals, 15(4), 485-489. [Link]

-

Loll, A., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. mSphere, 7(3), e0007522. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics | Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics | springermedicine.com [springermedicine.com]

- 8. Stereoselective aspects in the pharmacokinetics and pharmacodynamics of acenocoumarol and its amino and acetamido derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 10. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 21. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a key pyridine-based intermediate in medicinal chemistry. It details the compound's discovery and historical context through the evolution of its synthetic methodologies, provides detailed experimental protocols for its preparation, and discusses its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Properties

5-(Aminomethyl)pyridin-2-amine, also known as 2-amino-5-(aminomethyl)pyridine, is a versatile heterocyclic amine. Its structure, featuring a pyridine ring with an amino group at the 2-position and an aminomethyl group at the 5-position, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.

Chemical and Physical Properties of 2-Amino-5-methylpyridine

| Property | Value |

| CAS Number | 1603-41-4[1][2] |

| Molecular Formula | C6H8N2[1][2] |

| Molecular Weight | 108.14 g/mol [1][2] |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 76-77 °C |

| Boiling Point | ~227 °C at 760 mmHg |

| Flash Point | ~118 °C |

Note: The properties listed are for 2-Amino-5-methylpyridine, a key precursor, and are intended to provide a general understanding of the physicochemical characteristics of this class of compounds.

Discovery and Historical Context

The specific discovery of 5-(Aminomethyl)pyridin-2-amine is not documented in a singular, seminal publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for 2,5-disubstituted pyridines, a scaffold of significant interest in medicinal chemistry.

An early and notable method for the synthesis of the related compound, 2-amino-5-methylpyridine, was described in a 1948 patent. This process involved the reaction of 3-methylpyridine with sodamide in an inert diluent at elevated temperature and pressure[3]. This foundational work on the amination of pyridine derivatives laid the groundwork for the synthesis of more complex molecules.

A significant milestone in the synthesis of the free base, 2-amino-5-(aminomethyl)pyridine, is detailed in a 1995 patent. This patent outlines a process for its preparation from a substituted methylene-glutaconic acid dinitrile, indicating that by this time, the compound was a known and valuable intermediate[4]. This suggests that the initial synthesis and characterization of 5-(Aminomethyl)pyridin-2-amine likely occurred in an industrial or academic research setting focused on the development of novel pharmaceutical agents, with its discovery being part of the broader exploration of pyridine-containing compounds.

Synthetic Pathways

Several synthetic routes to 5-(Aminomethyl)pyridin-2-amine have been developed, reflecting the evolution of synthetic organic chemistry. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity.

Synthesis from Methylene-Glutaconic Acid Dinitrile (Patented Method)

As disclosed in US Patent 5,478,944, 2-amino-5-(aminomethyl)pyridine can be prepared by reacting a substituted methylene-glutaconic acid dinitrile with ammonia, followed by hydrogenation in the presence of a catalyst[4].

Caption: Patented synthesis of 2-amino-5-(aminomethyl)pyridine.

Experimental Protocol:

-

A substituted methylene-glutaconic acid dinitrile is reacted with 3 to 20 moles of ammonia at a temperature between 50°C and 200°C[4].

-

The resulting intermediate is then hydrogenated in the presence of a suitable hydrogenation catalyst with hydrogen at a partial pressure of 10 to 250 bar to yield 2-amino-5-(aminomethyl)pyridine[4].

Synthesis via Reduction of 2-Amino-5-cyanopyridine

A common and versatile method for the synthesis of aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine. This approach is particularly useful when the cyanopyridine precursor is readily available.

Sources

- 1. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 4. US5478944A - Process for the preparation of 2-amino-5-aminomethyl-pyridine - Google Patents [patents.google.com]

spectroscopic data (NMR, IR, MS) of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Introduction

5-(Aminomethyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug development. Its derivatives are explored for a range of pharmacological activities, leveraging the versatile chemical nature of the aminopyridine scaffold.[1] As a dihydrochloride salt, its purity, stability, and structural integrity are paramount for reproducible research and development outcomes. Spectroscopic analysis provides the definitive confirmation of molecular structure and is an indispensable tool for quality control.

This guide offers a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a dihydrochloride salt like the topic compound, the choice of solvent is critical to observe exchangeable protons on the nitrogen atoms.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it minimizes the rate of proton exchange, allowing for the observation of signals from the ammonium protons.[2]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. In the dihydrochloride form, both the 2-amino group and the aminomethyl group are protonated, significantly influencing the chemical shifts of adjacent protons due to the electron-withdrawing effect of the positive charges.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| H-6 (Pyridine) | ~8.0 - 8.2 | d (doublet) | 1H | Downfield shift due to proximity to the protonated ring nitrogen. |

| H-4 (Pyridine) | ~7.8 - 8.0 | dd (doublet of doublets) | 1H | Coupled to both H-6 and H-3. |

| H-3 (Pyridine) | ~6.5 - 6.7 | d (doublet) | 1H | Upfield relative to other ring protons, influenced by the -NH₃⁺ group. |

| -CH ₂NH₃⁺ | ~4.0 - 4.2 | s (singlet) or t (triplet) | 2H | Appears as a singlet, but can couple with the -NH₃⁺ protons.[3] |

| -CH₂N H₃⁺ | ~8.5 - 9.0 | br s (broad singlet) | 3H | Broad signal due to quadrupolar relaxation and exchange.[4] |

| 2-N H₃⁺ | ~7.0 - 7.5 | br s (broad singlet) | 3H | Broad signal, chemical shift is concentration and temperature dependent. |

Causality: The protonation of the pyridine nitrogen and the two amino groups creates a strong deshielding effect, shifting the ring protons and the aminomethyl protons downfield compared to the neutral free base. The protons on the nitrogen atoms appear as broad signals due to rapid exchange and interaction with the quadrupolar ¹⁴N nucleus.[4]

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule, providing a complementary structural fingerprint.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Insights |

| C-2 (Pyridine) | ~158 - 162 | Attached to the protonated amino group, significantly downfield. |

| C-6 (Pyridine) | ~145 - 148 | Adjacent to the protonated ring nitrogen. |

| C-4 (Pyridine) | ~140 - 143 | Downfield shift due to overall electron deficiency of the ring. |

| C-5 (Pyridine) | ~125 - 128 | Carbon bearing the aminomethyl substituent. |

| C-3 (Pyridine) | ~110 - 114 | Upfield shift due to the influence of the adjacent amino group. |

| -C H₂NH₃⁺ | ~40 - 43 | Aliphatic carbon, shifted downfield by the attached ammonium group.[5] |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The use of an internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H NMR): Acquire the spectrum at room temperature using standard parameters. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H) or an internal standard.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by vibrations from the protonated amine groups and the pyridine ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Key Insights |

| 3200 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp | May be present if any free base exists, or part of a broader envelope.[6] |

| 2500 - 3000 | N⁺-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad | A very broad and characteristic absorption for ammonium salts. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | Medium | Characteristic of the pyridine ring protons. |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H | Medium | Symmetric and asymmetric stretches of the -CH₂- group. |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | Medium-Strong | Scissoring vibration.[7] |

| 1400 - 1600 | C=C, C=N Stretch | Pyridine Ring | Strong (multiple bands) | Skeletal vibrations of the aromatic ring.[8] |

| 1260 - 1330 | C-N Stretch | Aromatic C-N | Medium | Stretching of the bond between the ring and the 2-amino group.[7] |

Causality: The presence of strong, broad bands in the 2500-3000 cm⁻¹ region is definitive evidence of the ammonium (-NH₃⁺) groups, confirming the dihydrochloride salt form. The distinct bands in the 1400-1600 cm⁻¹ region are a fingerprint for the substituted pyridine core.[8]

Experimental Protocol: Fourier Transform IR (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a robust and widely used technique that minimizes spectral artifacts.[9]

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet): Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks and correlate them with the corresponding functional groups.

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds, providing clear information on the molecular weight of the parent molecule.[11]

Analysis of the Mass Spectrum

For this compound, the analysis is performed on the free base (C₆H₉N₃, monoisotopic mass: 123.080 g/mol ) after it is ionized in the ESI source.[12]

Table 4: Expected Ions in Positive-Ion ESI-MS

| m/z (Daltons) | Ion Formula | Ion Type | Key Insights |

| 124.087 | [C₆H₁₀N₃]⁺ | [M+H]⁺ | The protonated molecular ion of the free base. This is expected to be the base peak. |

| 146.069 | [C₆H₉N₃Na]⁺ | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS from trace sodium salts.[11] |

| 247.166 | [C₁₂H₁₉N₆]⁺ | [2M+H]⁺ | Proton-bound dimer, may be observed at higher sample concentrations.[11] |

Causality: Under positive-ion ESI conditions, the basic nitrogen atoms of the free amine are readily protonated in the spray, generating the [M+H]⁺ ion. The observation of this ion at the correct m/z provides unambiguous confirmation of the molecular weight and elemental composition (when using high-resolution MS).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol ensures the generation of high-quality data for molecular weight confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures the analyte is protonated in solution.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. Calibrate the instrument using a standard calibration mixture.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500). Optimize source parameters such as capillary voltage and desolvation gas temperature to maximize the signal of the [M+H]⁺ ion.[13]

-

Data Analysis: Identify the m/z value of the protonated molecular ion and any other significant adducts or fragments.

Visualization: ESI-MS Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. tsijournals.com [tsijournals.com]

- 8. chimia.ch [chimia.ch]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - 5-(aminomethyl)pyridin-2-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 13. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanistic Elucidation of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: From Synthetic Intermediate to Therapeutic Candidate